molecular formula C10H18ClN5 B1501141 N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1185310-57-9

N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride

Cat. No. B1501141
CAS RN: 1185310-57-9
M. Wt: 243.74 g/mol
InChI Key: KBKOCXURDKSTTB-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant interest in scientific research. It is a small molecule that has been studied for its potential use in various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cell membranes. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride. One area of interest is its potential use in combination with other drugs to enhance its anticancer activity. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in drug development. Finally, research is needed to explore its potential use in the treatment of other diseases beyond cancer and neurological disorders.

Scientific Research Applications

N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has been studied for its potential use in drug discovery and development. It has been shown to have activity against various cancer cell lines and has been studied as a potential anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.ClH/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKOCXURDKSTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671808
Record name N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185310-57-9
Record name N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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